molecular formula C8H5NO4S B579874 N-Formylsaccharin CAS No. 50978-45-5

N-Formylsaccharin

Cat. No. B579874
CAS RN: 50978-45-5
M. Wt: 211.191
InChI Key: LMPIFZSJKLLOLM-UHFFFAOYSA-N
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Description

N-Formylsaccharin is a reagent that has been shown to be efficient at chemoselective N-formylation of both primary and secondary amines . It is a solid, inexpensive, easy to handle, and stable compound .


Synthesis Analysis

This compound is used in a mechanochemical acylation procedure. This protocol provides a valuable solvent-free alternative to existing processes and is highly beneficial in multi-step procedures due to its rapid and user-friendly workup .


Molecular Structure Analysis

The molecular formula of this compound is C8H5NO4S, and its molecular weight is 211.19 .


Chemical Reactions Analysis

This compound has been revealed to be an efficient and chemoselective formylating agent of amines. It can react under mild reaction conditions with short reaction times .


Physical And Chemical Properties Analysis

This compound is a solid substance. It has a purity of more than 98.0% (GC). It is white to almost white in color and appears as a powder or crystal . It should be stored under inert gas and is sensitive to moisture .

Scientific Research Applications

  • Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin : this compound, a readily available crystalline compound, has been used as an efficient CO source in palladium-catalyzed fluorocarbonylation of aryl halides. This process yields acyl fluorides, which can be transformed into various carboxylic acid derivatives (Ueda, Konishi, & Manabe, 2013).

  • Phenoxycarbonylation of Aryl Iodides : this compound was used as a CO surrogate in the phenoxycarbonylation of aryl iodides, facilitated by Pd/C catalyst in an environmentally benign solvent, propylene carbonate. This method allows for the synthesis of a range of phenyl esters under mild conditions (Gautam, Kathe, & Bhanage, 2017).

  • Alkoxycarbonylation of Alkenes : A palladium-catalyzed alkoxycarbonylation of alkenes using this compound as a CO surrogate has been reported. This method is notable for its ambient conditions and regioselective fashion, yielding branched products from styrene derivatives and linear esters from alkyl-substituted alkenes (Gehrtz, Hirschbeck, & Fleischer, 2015).

  • Synthesis of Glycoconjugates : this compound's role in the synthesis of synthetic oligosaccharides and glycoconjugates, which are crucial in biological research and drug/vaccine discovery, has been explored. Challenges in routine preparation and new methodologies for oligosaccharide assembly have been discussed (Boltje, Buskas, & Boons, 2009).

  • Palladium-Catalyzed Reductive Carbonylation of Aryl Sulfonates : This study developed a method for Pd-catalyzed reductive carbonylation of aryl sulfonates using this compound as a CO surrogate, providing a practical method for synthesizing aldehydes from phenol derivatives (Konishi, Kumon, Yamaguchi, & Manabe, 2020).

  • Synthesis of α- and β-D-(1→6)-C-Disaccharides : this compound was involved in the synthesis of C-disaccharides, which are analogues of biologically active disaccharides. The study explored various synthesis methods for these compounds (Dondoni, Zuurmond, & Boscarato, 1997).

Mechanism of Action

Target of Action

N-Formylsaccharin is primarily used as a formylating agent in the acylation of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biological processes and are found in a wide range of compounds, including neurotransmitters, pharmaceuticals, and even in the building blocks of life - amino acids.

Mode of Action

This compound interacts with its target amines through a process known as acylation. This involves the transfer of an acyl group from the this compound to the amine, resulting in the formation of a formamide . This interaction is facilitated by a mechanochemical acylation procedure .

Biochemical Pathways

The acylation of amines by this compound affects various biochemical pathways. The introduction of a formyl group often confers biological or pharmacological properties, as they can create a more active drug or what could be termed as a pro-drug . This is because the attachment of a formyl group can alter the chemical properties of the amine, potentially enhancing its activity or enabling it to interact with new targets.

Pharmacokinetics

The use of this compound in a mechanochemical acylation procedure provides a valuable solvent-free alternative to existing processes . This suggests that the compound may have favorable bioavailability due to its ability to participate in reactions without the need for a solvent.

Result of Action

The result of this compound’s action is the formation of formamides . Formamides are a type of amide in which the acyl group is formyl. They are used as starting materials in various reactions, including the synthesis of isocyanides . The formation of formamides can be highly beneficial in multi-step procedures due to its rapid and user-friendly workup .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the mechanochemical acylation procedure is performed in a ball mill , suggesting that mechanical forces play a role in facilitating the reaction.

Safety and Hazards

N-Formylsaccharin poses no health hazard and requires no special precautions. It would offer no hazard beyond that of ordinary combustible materials .

Future Directions

N-Formylsaccharin is a promising candidate for large-scale preparation of formamides due to its efficiency, cost-effectiveness, and environmental friendliness . Its application in the field of organic chemistry, particularly in the acylation of amines, is expected to continue to be explored .

properties

IUPAC Name

1,1,3-trioxo-1,2-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPIFZSJKLLOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715600
Record name 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50978-45-5
Record name 1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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